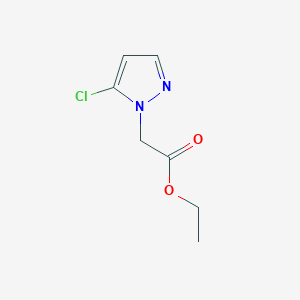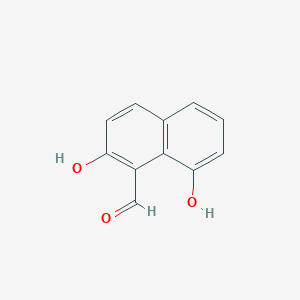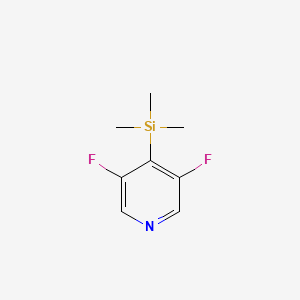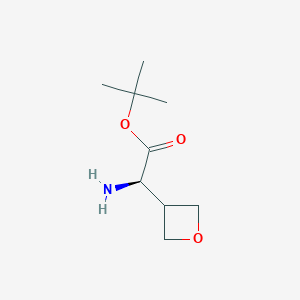
(3-Methylisoquinolin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylisoquinolin-5-yl)boronic acid: is an organic compound with the molecular formula C10H10BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisoquinolin-5-yl)boronic acid typically involves the reaction of 3-methylisoquinoline with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-methylisoquinoline using bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methylisoquinolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Methylisoquinolin-5-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, boronic acids are known for their ability to inhibit proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Industry: Boronic acids are used in the development of sensors and materials. This compound could be utilized in the creation of advanced materials with specific properties, such as improved conductivity or reactivity.
Mécanisme D'action
The mechanism of action of (3-Methylisoquinolin-5-yl)boronic acid largely depends on its interaction with molecular targets. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic use.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (3-Methylisoquinolin-5-yl)boronic acid is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(3-methylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11(13)14/h2-6,13-14H,1H3 |
Clé InChI |
ORTFKYYHJWWTAY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=C(N=CC2=CC=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





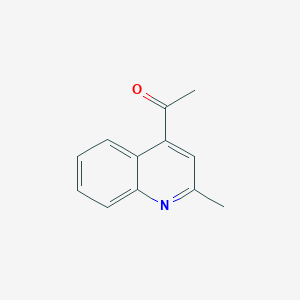


![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)

